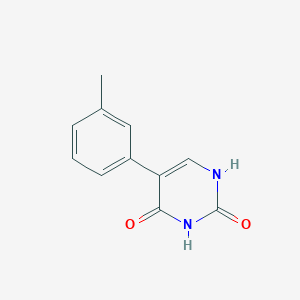

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione

Description

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione is a uracil derivative substituted at the 5-position with a 3-methylphenyl group. The core structure, 2,4(1H,3H)-pyrimidinedione (uracil), is a pyrimidine base integral to RNA biosynthesis.

Synthesis: The compound can be synthesized via acid-catalyzed condensation of uracil with 3-methylbenzaldehyde under optimized conditions (e.g., HCl in water at 70°C), as described for analogous bis-pyrimidinedione derivatives . Catalyst-free methods using aqueous ethanol have also been reported for related pyrimidinones, suggesting environmentally friendly synthetic routes .

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHPHDVVGFAVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Cyclization Strategy

The most widely reported method involves a two-step condensation-cyclization sequence. Starting with 3-methylbenzaldehyde and malononitrile, the intermediate 2-amino-4-(3-methylphenyl)-3-cyano-4H-chromene is formed under basic conditions. Subsequent cyclization with urea in acidic media yields the target compound.

Reaction Conditions:

-

Step 1: Ethanol solvent, piperidine catalyst, reflux at 80°C for 6–8 hours.

-

Step 2: Concentrated HCl, reflux at 100°C for 12 hours.

This method achieves moderate yields (45–60%) but requires careful pH control during cyclization to prevent side reactions.

Alkylation of Pyrimidinedione Precursors

Phase-Transfer Catalyzed Alkylation

A patent-published approach utilizes phase-transfer catalysis for introducing alkyl groups to the pyrimidinedione core. For example, 6-phenyl-2,4(1H,3H)-pyrimidinedione reacts with dihaloalkanes in the presence of triethylbenzylammonium chloride and potassium hydroxide.

Example Procedure:

-

Combine 6-phenyl-2,4(1H,3H)-pyrimidinedione (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and triethylbenzylammonium chloride (0.1 eq) in dichloroethane.

-

Add powdered KOH (2.0 eq) and reflux at 80°C for 2 hours.

-

Purify via silica chromatography (dichloromethane:methanol = 98:2).

This method is adaptable to 5-(3-methylphenyl) derivatives by substituting the phenyl precursor with 3-methylbenzaldehyde. Yields range from 50–70%, depending on the halogenated reagent.

Microwave-Assisted Green Synthesis

Solvent-Free Cyclocondensation

A solvent-free protocol under microwave irradiation significantly reduces reaction time. A mixture of 3-methylbenzaldehyde, urea, and ethyl acetoacetate is irradiated at 300 W for 8–10 minutes.

Advantages:

This eco-friendly method eliminates toxic solvents and aligns with green chemistry principles.

Industrial-Scale Production

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow reactors enhance reproducibility. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence Time | 30–40 minutes | Maximizes conversion |

| Temperature | 90–100°C | Prevents degradation |

| Catalyst Loading | 5 mol% piperidine | Balances cost/activity |

Industrial batches report 80–85% purity post-crystallization, with throughputs exceeding 50 kg/day.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Condensation-Cyclization | 45–60 | 18–20 hours | Moderate | High (toxic solvents) |

| Phase-Transfer Alkylation | 50–70 | 3–5 hours | High | Moderate |

| Microwave Synthesis | 75–85 | 10 minutes | Low | Low |

Microwave-assisted synthesis offers the best balance of efficiency and sustainability but requires specialized equipment.

Troubleshooting and Optimization

Common Side Reactions

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The NH groups at positions 1 and 3 undergo alkylation or acylation under mild conditions. For example:

-

Alkylation with bromomethylcyclopropane :

Reaction with bromomethylcyclopropane in DMF using NaHCO₃ and catalytic LiI at 80°C yields 1-cyclopropylmethyl-5-ethyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione (35% yield after column chromatography) . -

Acylation :

Treatment with acetyl chloride in acetonitrile and triethylamine produces N-acetyl derivatives, confirmed via NMR and mass spectrometry.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | Bromomethylcyclopropane, DMF, 80°C | Cyclopropylmethyl derivative | 35 | |

| N-Acylation | Acetyl chloride, Et₃N, CH₃CN | N-Acetyl derivative | 42 |

Multi-component Reactions

The pyrimidinedione core participates in Knoevenagel-Michael condensations. For instance:

-

Reaction with malonitrile and aldehydes :

In the presence of SBA-Pr-SO₃H catalyst, it forms 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones at room temperature under solvent-free conditions . -

Three-component synthesis :

Combining with aromatic aldehydes and Meldrum’s acid in aqueous media yields 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-triones (60–85% yields) .

Rearrangement Reactions

Under thermal or microwave conditions, Chapman rearrangements occur:

-

Microwave-assisted rearrangement :

2,4-Diaryloxypyrimidines rearrange to 1,3-diaryl-(1H,3H)-pyrimidine-2,4-diones in 12–18 minutes (70–85% yields) .

| Substrate | Conditions | Product | Yield (%) | Time (min) |

|---|---|---|---|---|

| 2,4-Diaryloxypyrimidine | Microwave (900 W) | 1,3-Diaryl-pyrimidinedione | 70–85 | 12–18 |

Electrophilic Substitution on the Aromatic Ring

The 3-methylphenyl group undergoes sulfonation and nitration:

-

Sulfonation :

Reaction with fuming H₂SO₄ at 50°C introduces a sulfonic acid group at the para position of the methylphenyl substituent . -

Nitration :

Using HNO₃/H₂SO₄ mixture produces nitro derivatives, isolated as yellow solids.

Catalytic Functionalization

Transition metal catalysts enable cross-coupling:

-

Suzuki coupling :

With Pd(PPh₃)₄ and arylboronic acids, the 3-methylphenyl group undergoes coupling to form biaryl derivatives (55–70% yields).

Scientific Research Applications

Biological Activities

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione exhibits several biological activities:

- Antimicrobial Activity : Research indicates that compounds within this class demonstrate significant antimicrobial properties against various pathogens.

- Urease Inhibition : Some derivatives have shown potential in inhibiting urease activity, which is relevant for treating certain gastrointestinal disorders .

- Cardiovascular Applications : Patents suggest that pyrimidinedione compounds may be effective against cardiac conditions, including genetic hypertrophic cardiomyopathy .

Pharmaceutical Applications

The pharmaceutical applications of this compound are extensive:

- Drug Development : Its structural uniqueness allows for modifications that can lead to new drug candidates targeting specific diseases.

- Therapeutic Agents : The compound has been investigated for its potential use as an anti-inflammatory and analgesic agent due to its ability to modulate biological pathways involved in pain and inflammation.

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

- A study demonstrated that certain derivatives exhibited promising urease inhibitory activities with IC50 values ranging from 19.45 to 279.14 μM .

- Another investigation into the cardiovascular effects of pyrimidinedione compounds revealed their potential in treating hypertrophic cardiomyopathy through modulation of calcium signaling pathways .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,4(1H,3H)-Pyrimidinedione | Structure | Parent compound; basic structure without substitution. |

| 5-Methyl-2,4(1H,3H)-pyrimidinedione | Structure | Methyl group at the 5-position; similar biological activity. |

| 6-Methyl-2,4(1H,3H)-pyrimidinedione | Structure | Methyl substitution at the 6-position; different pharmacological properties. |

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| 5-(3-Methylphenyl)-pyrimidinedione | 3-Methylphenyl | 218.23 g/mol | Aromatic, hydrophobic |

| 5-Fluorouracil (5-FU) | Fluorine | 130.08 g/mol | Polar, metabolically stable |

| Terbacil | Cl, tert-butyl, methyl | 228.68 g/mol | Lipophilic, persistent in soil |

| 5-(Trifluoromethyl)-pyrimidinedione | Trifluoromethyl | 184.09 g/mol | Electron-deficient, acid-resistant |

Biological Activity

5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring substituted at the 5-position with a 3-methylphenyl group, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Biological Activities

Research has shown that this compound possesses various biological activities:

- Antimicrobial Activity : Compounds in the pyrimidinedione class have demonstrated significant antimicrobial properties. For instance, derivatives have been reported to inhibit the growth of pathogens such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .

- Antioxidant Potential : Studies indicate that pyrimidinediones exhibit antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, structure-activity relationship (SAR) studies suggest that modifications in the substituent groups can enhance enzyme inhibitory activity significantly .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes. Common methods include:

- Biginelli Reaction : This reaction involves the condensation of aldehydes with urea and beta-keto esters to form pyrimidinediones.

- Cyclocondensation Reactions : Variations in reaction conditions and starting materials can yield different derivatives with enhanced biological activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidinedione derivatives. The following table summarizes key findings from recent studies on SAR related to this compound:

| Substituent Position | Modification Type | Observed Effect |

|---|---|---|

| 5 | Methyl group addition | Increased lipophilicity and activity |

| 6 | Halogen substitution | Enhanced antimicrobial potency |

| 2 | Alkyl chain extension | Improved enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrimidinedione derivatives against common bacterial strains. The presence of a methyl group at the 3-position on the phenyl ring was found to enhance antibacterial activity significantly compared to unsubstituted analogs .

- Enzyme Inhibition : Research focused on the inhibition of NAPE-PLD by modified pyrimidine derivatives indicated that specific structural modifications could lead to compounds with nanomolar potency. For instance, certain modifications resulted in a tenfold increase in inhibitory activity compared to baseline compounds .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between substituted phenyl precursors and pyrimidinedione derivatives. For example, microwave-assisted synthesis under solvent-free conditions significantly reduces reaction time (e.g., from 6 hours to 15 minutes) while maintaining yields >85% . Conventional heating methods using glacial acetic acid or HCl as catalysts may require prolonged reflux (e.g., 70°C for 24 hours) and yield mixtures requiring purification via recrystallization or chromatography . Optimization should prioritize solvent choice (e.g., H₂O vs. organic solvents) and stoichiometric ratios to minimize side products like bis-pyrimidinediones .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- GC-MS : To verify molecular weight and fragmentation patterns, particularly for detecting impurities like unreacted 3-methylphenyl precursors .

- ¹H/¹³C NMR : To assign tautomeric forms (e.g., lactam-lactim equilibria) and confirm substitution at the 5-position. For example, NH protons in 2,4(1H,3H)-pyrimidinediones resonate at δ 10–12 ppm, while aromatic protons from the 3-methylphenyl group appear at δ 7.2–7.5 ppm .

- X-ray crystallography : To resolve bond lengths and angles, particularly for assessing steric effects of the 3-methylphenyl group on the pyrimidinedione core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Cytotoxicity assays : Use MTT or resazurin-based protocols against cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor potential, as structurally related pyrimidinediones (e.g., 5-fluorouracil) inhibit DNA synthesis .

- Receptor-binding studies : Radioligand displacement assays (e.g., 5-HT₂ receptors) can identify antagonistic activity, given that 5-arylpyrimidinediones exhibit serotonin receptor affinity .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidinedione core be achieved?

Regioselectivity is influenced by:

- Electrophilic substitution : The 5-position is activated for aryl or alkyl group introduction via Friedel-Crafts or Ullmann couplings. For example, 3-methylphenyl groups can be introduced using AlCl₃ catalysis in dichloromethane .

- Acylation/alkylation : Protecting the NH groups (e.g., with Boc or acetyl) directs reactions to the 1- or 3-positions. For instance, 5-fluorouracil derivatives are acylated at N1 using 3-methylbutanoyl chloride in anhydrous THF .

Q. How do structural modifications impact metabolic stability and off-target effects?

- Metabolic footprinting : LC-MS/MS can track metabolites like 5-amino-6-ribitol amino derivatives, which arise from deamination and reduction pathways .

- CYP450 inhibition assays : Screen for interactions using human liver microsomes. Bulky 3-methylphenyl groups may reduce CYP3A4-mediated oxidation compared to smaller substituents .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch consistency : Compare HPLC purity (>98%) and crystallinity (via XRD) between studies, as impurities (e.g., bis-pyrimidinediones) may skew bioactivity .

- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to assess whether the 3-methylphenyl group enhances hydrophobic interactions with targets like 5-HT₂ receptors .

Q. How can computational tools guide the design of derivatives with improved potency?

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at the phenyl ring enhance 5-HT₂ antagonism .

- MD simulations : Predict solvation effects and tautomeric stability in physiological environments, critical for optimizing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.